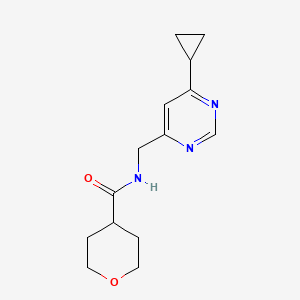
N-((6-cyclopropylpyrimidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "N-((6-cyclopropylpyrimidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide" often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of related pyran and pyridine derivatives typically starts from key intermediates like cyanoacetamides, which undergo further reactions to form the desired heterocyclic compounds (R. Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These methods help in determining the arrangement of atoms within the molecule and verifying the presence of specific functional groups, contributing to understanding the compound's reactivity and interactions (R. Jayarajan et al., 2019).
Chemical Reactions and Properties
Compounds like "N-((6-cyclopropylpyrimidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide" can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. Their chemical properties, such as reactivity and stability, are influenced by the pyran and pyrimidinyl moieties, which can interact with different chemical species (G. Murineddu et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are determined through experimental methods and can influence the compound's application in various fields (K. Venkatesan et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the compound's potential use in chemical synthesis and other applications. Studies on related compounds have shown diverse reactivity patterns, which can be attributed to the presence of functional groups and the overall molecular structure (J. Greene et al., 2020).
科学的研究の応用
Synthesis and Biological Evaluation
A study conducted by Rahmouni et al. (2016) involved the synthesis of novel pyrazolopyrimidines derivatives, investigating their anticancer and anti-5-lipoxygenase activities. The compounds were synthesized via condensation of carboxamide with aromatic aldehydes and screened for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as for 5-lipoxygenase inhibition. The structure-activity relationship (SAR) was analyzed to understand the impact of molecular modifications on biological activity (Rahmouni et al., 2016).
Antibacterial Activity and DNA-Gyrase Inhibition
Domagala et al. (1988) synthesized a series of 1-substituted 7-[3-[(ethylamino)methyl]-1- pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinoline-carboxylic acids, analogues of CI-934, and evaluated them for antibacterial activity and DNA-gyrase inhibition. The study established correlations between DNA gyrase inhibition and antibacterial potency, deriving quantitative structure-activity relationships (QSAR) to determine factors influencing antibacterial potency (Domagala et al., 1988).
Amplifiers of Phleomycin
Brown and Cowden (1982) explored the synthesis of unfused heterobicycles, such as pyridinylpyrimidines with strongly basic side chains, and their potential as amplifiers of phleomycin against Escherichia coli. The study involved the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate or related esters to produce various derivatives, which were then evaluated for their biological activity (Brown & Cowden, 1982).
Antimicrobial Activities
Several studies have focused on the antimicrobial activities of pyrimidine derivatives. For instance, Hafez et al. (2015) reported on the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, highlighting their significant antibacterial and antifungal activities. The synthesized compounds were compared to standard drugs, revealing that some exhibited potent antibacterial effects similar to norfloxacin, while others showed superior antifungal activities compared to fluconazole (Hafez et al., 2015).
特性
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-14(11-3-5-19-6-4-11)15-8-12-7-13(10-1-2-10)17-9-16-12/h7,9-11H,1-6,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFLVGAYKLCWNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

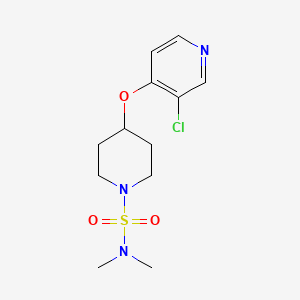

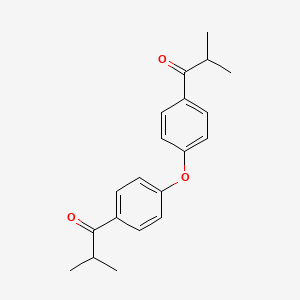

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2488582.png)
![3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488584.png)
![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)
![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)
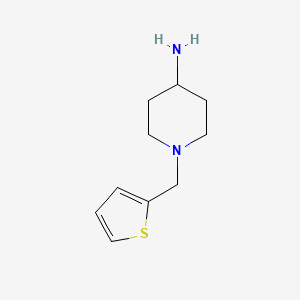

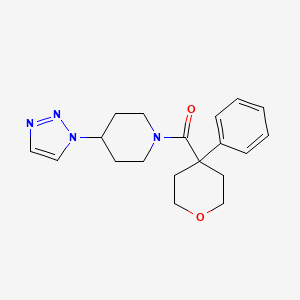
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)
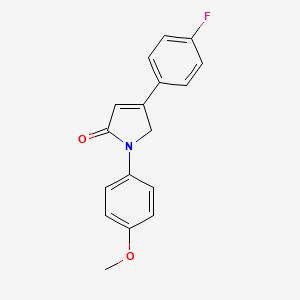
![Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2488599.png)